molecular formula C21H17FN2O2S B11416898 7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416898
M. Wt: 380.4 g/mol
InChI Key: KTLLBZVXIIGHGJ-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as fluorophenyl, hydroxy, and methylphenyl. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with elemental sulfur and ammonium acetate under reflux conditions . The reaction is carried out in ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-FLUOROPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl and hydroxy groups contribute to its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17FN2O2S/c1-13-2-6-15(7-3-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-4-8-16(22)9-5-14/h2-9,17,26H,10,12H2,1H3

InChI Key

KTLLBZVXIIGHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)F)C#N)O

Origin of Product

United States

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